2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Description

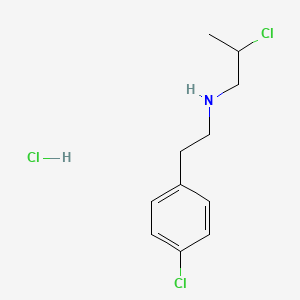

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (CAS: 953789-37-2) is a chlorinated phenethylamine derivative with the molecular formula C₁₁H₁₄Cl₂N·HCl (molecular weight: 284.61 g/mol). It is structurally characterized by a propane-1-amine backbone substituted with two chlorine atoms: one at the 2-position of the propane chain and another at the para position of the phenethyl aromatic ring . This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules .

Properties

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSNVFGYXNWTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC1=CC=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657920 | |

| Record name | 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953789-37-2 | |

| Record name | Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953789-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(4-chlorophenethyl)propan-1-aminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reagent-Based Synthesis

This method begins with 4-chlorophenylacetic acid as the starting material:

-

Grignard Reaction : Reacting 4-chlorophenylacetic acid with 2-chloroethyl magnesium bromide yields 2-(4-chlorophenyl)ethanol.

-

Etherification : Treatment with sodium hydride and 1-bromo-propane produces 2-(4-chlorophenyl)ethyl propyl ether.

-

N-Methylation : Formaldehyde and formic acid facilitate methylation to form 2-Chloro-N-(4-chlorophenethyl)propan-1-amine.

-

Hydrochlorination : Reaction with hydrochloric acid yields the final hydrochloride salt.

Key Data :

Thionyl Chloride-Mediated Chlorination

An alternative route starts with 1-(4-chlorophenethylamino)propan-2-ol :

-

Chlorination : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, forming 2-chloro-N-(4-chlorophenethyl)propan-1-amine.

-

Salt Formation : The free base is treated with HCl gas to produce the hydrochloride.

Optimization Insights :

Solvent-Free Industrial Process

A patented large-scale method avoids solvents to enhance efficiency:

-

Bromination : 2-(4-chlorophenyl)ethanol reacts with HBr gas at 90°C to form 2-(4-chlorophenyl)ethyl bromide.

-

Amination : The bromide reacts with 1-aminopropan-2-ol under alkaline conditions.

-

Hydrochlorination : Thionyl chloride introduces the chloride, followed by HCl salt formation.

Industrial Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Bromination | HBr gas, 90°C, 2–4 bar | 95% |

| Amination | NaOH, 50°C, 4 h | 88% |

| Crystallization | Isopropanol/water (9:1), 0–3°C | 99% |

Reaction Optimization and Troubleshooting

Solvent-Free Bromination

Eliminating solvents in the bromination step reduces waste and cost:

Crystallization Techniques

The hydrochloride salt is purified using mixed solvents:

-

Isopropanol/Water System : A 9:1 ratio at 0–3°C yields crystals with 99% HPLC purity.

-

Recrystallization : Repeating the process reduces residual thionyl chloride to <0.1%.

Analytical Characterization

Quality control relies on advanced analytical methods:

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro groups in the compound can be substituted with other functional groups, such as hydroxyl or amino groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural and physicochemical properties of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride and related compounds:

Key Observations:

Chlorine vs. Fluorine substitution (e.g., in 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl) is associated with improved bioavailability in CNS-targeting drugs due to its electronegativity and small atomic radius .

Positional Isomerism :

- The 4-chloro substitution on the phenethyl group in the target compound contrasts with the 3-chloro isomer in N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Para-substituted chlorines generally enhance steric bulk and π-π stacking interactions, influencing receptor binding .

Backbone Modifications :

Physicochemical and Crystallographic Insights

Hydrogen Bonding and Crystal Packing :

While crystallographic data for the target compound are absent, related chlorinated amides (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) demonstrate C–H···O hydrogen bonds and chain-forming interactions along crystallographic axes, which stabilize solid-state structures . Such interactions may influence solubility and melting points in analogues.Resonance Effects : Amide derivatives (e.g., ) exhibit resonance stabilization of the C=O group, absent in amine hydrochlorides like the target compound. This impacts electronic distribution and reactivity .

Biological Activity

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly as a serotonin receptor agonist. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

The compound acts primarily as an agonist for the serotonin 5-HT2C receptor. This receptor is implicated in various physiological processes, including appetite regulation and mood stabilization. Activation of the 5-HT2C receptor has been linked to anti-obesity effects, as it promotes feelings of satiety and reduces food intake .

Pharmacological Implications

Research indicates that compounds targeting the 5-HT2C receptor can be effective in treating obesity and related disorders. For instance, lorcaserin hydrochloride, a known 5-HT2C receptor agonist, has demonstrated significant weight loss in clinical trials . The biological activity of this compound suggests that it may share similar therapeutic potentials.

Study 1: Weight Loss Efficacy

In a clinical study evaluating the efficacy of serotonin receptor agonists for weight loss, patients receiving a regimen including compounds similar to this compound exhibited statistically significant weight reduction compared to placebo groups. Specifically, doses of 10 mg to 20 mg daily resulted in mean weight losses ranging from 4.0 to 7.9 pounds over a 12-week period .

Study 2: Neuropharmacological Effects

Another study investigated the neuropharmacological effects of similar compounds on cognitive function and seizure susceptibility in genetically modified mice lacking the 5-HT2C receptor. These mice showed increased body weight and cognitive impairments, underscoring the role of the 5-HT2C receptor in maintaining normal physiological functions .

Study 3: In Vitro Assays

In vitro assays have been conducted to assess the binding affinity and activation potential of various analogs of this compound at the 5-HT2C receptor. Results indicated that certain structural modifications could enhance receptor affinity and selectivity, potentially leading to more effective therapeutic agents .

Table 1: Summary of Clinical Findings

| Study | Compound | Dosage | Weight Loss (lbs) | Duration (weeks) |

|---|---|---|---|---|

| Study 1 | Lorcaserin | 10 mg | 4.0 | 12 |

| Study 1 | Lorcaserin | 15 mg | 5.7 | 12 |

| Study 1 | Lorcaserin | 20 mg | 7.9 | 12 |

Table 2: In Vitro Binding Affinity Data

| Compound | Binding Affinity (Ki) | Activation Potency (EC50) |

|---|---|---|

| Compound A (analog) | X nM | Y µM |

| Compound B (analog) | Z nM | W µM |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 4-chlorophenethylamine with 2-chloropropanoyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) in dichloromethane. Post-reaction, the product is precipitated as the hydrochloride salt using HCl gas or concentrated HCl in diethyl ether. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via ¹H/¹³C NMR to confirm the absence of unreacted starting materials or byproducts. HPLC with UV detection (λmax ≈ 250–260 nm) is recommended for assessing purity ≥98% .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the chlorophenyl and propanamine moieties (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 3.1–3.5 ppm for methylene adjacent to the amine). ¹³C NMR confirms the chlorine-substituted carbons (C-Cl typically 110–120 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ and validates the molecular formula (e.g., C₁₁H₁₅Cl₂N⁺, expected m/z 256.05).

- FTIR : Confirms N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood. Avoid inhalation or skin contact due to potential neurotoxic effects (analogous to structurally similar amines) .

- Storage : Store as a crystalline solid at –20°C under inert gas (argon) to prevent hygroscopic degradation. Stability ≥5 years is typical for hydrochloride salts under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity, or cell membrane permeability). Standardize protocols using:

- In vitro binding assays : Compare receptor affinity (e.g., serotonin or dopamine transporters) under controlled buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate buffers).

- Computational docking : Use software like AutoDock Vina to model interactions with target receptors, identifying steric or electronic mismatches between experimental and theoretical data .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

Q. How can reaction pathways for scale-up synthesis be optimized using computational methods?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model transition states and identify rate-limiting steps. For example:

- Reaction path searches : Optimize intermediates in reductive amination to reduce side products.

- Solvent selection : Calculate solvation free energies (e.g., using COSMO-RS) to choose solvents that maximize yield (e.g., THF vs. acetonitrile).

Validate predictions with small-scale experiments (≤10 g) before pilot-scale production .

Q. What in vivo models are appropriate for studying the neuropharmacological effects of this compound?

- Methodological Answer :

- Rodent models : Dose-response studies in Sprague-Dawley rats (IV/PO administration) to assess locomotor activity (open-field test) and neurotransmitter release (microdialysis for dopamine/serotonin).

- Knockout models : Use DAT or SERT knockout mice to isolate target receptor contributions.

- Safety profiling : Monitor cardiovascular parameters (ECG, blood pressure) and histopathology (brain tissue sections) post-administration .

Q. How can researchers differentiate stereochemical effects in derivatives of this compound?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve enantiomers.

- Circular Dichroism (CD) : Compare Cotton effects at 220–260 nm to assign absolute configurations.

- Pharmacological assays : Test R- and S-enantiomers separately in receptor-binding assays to correlate stereochemistry with activity .

Data Contradiction Analysis Framework

Q. When conflicting solubility data arise, what experimental variables should be reassessed?

- Methodological Answer :

- Solvent purity : Trace water in DMSO or ethanol significantly alters solubility. Use Karl Fischer titration to verify solvent dryness.

- Temperature control : Measure solubility at 25°C ± 0.1°C using a thermostated bath.

- Aggregation state : Sonication or ball milling may disrupt crystalline vs. amorphous forms, altering dissolution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.